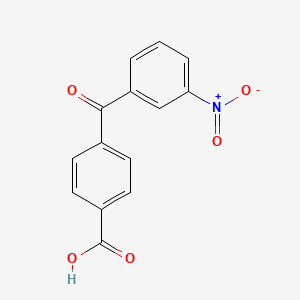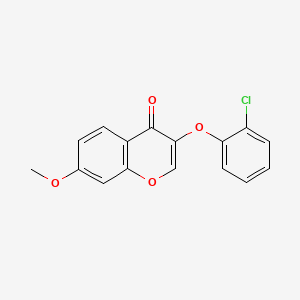
4-(3-nitrobenzoyl)benzoic acid
説明
4-(3-Nitrobenzoyl)benzoic acid is an organic compound characterized by the presence of a nitro group and a benzoyl group attached to a benzoic acid core
科学的研究の応用
Synthesis in Dye Production
4-(3-nitrobenzoyl)benzoic acid plays a role in the synthesis of anthraquinone dyes. Arient et al. (1967) studied the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid, leading to the formation of various nitrobenzoyl benzoic acids, which are integral in dye synthesis. This process highlights the compound's relevance in creating complex dye structures (Arient, Šlosar, Štěrba, & Obruba, 1967).
Solvent Interaction Studies
Research on the dissociation constants of benzoic and nitrobenzoic acids in water–acetonitrile mixtures at 298 K by Niazi and Ali (1990) provides insight into the behavior of this compound in different solvent environments. This study is crucial for understanding the solute–solvent interactions and intramolecular hydrogen bonding in such systems (Niazi & Ali, 1990).
Application in Polyaniline Doping
Amarnath and Palaniappan (2005) explored the use of benzoic acids, including 4-nitrobenzoic acid, as dopants for polyaniline, a conducting polymer. Their research demonstrates the potential of this compound in enhancing the conductivity and properties of polymers, which is significant for material science and electrical applications (Amarnath & Palaniappan, 2005).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, including derivatives of 4-nitrobenzoic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. This research offers insights into the application of this compound in enhancing luminescence properties, which can be utilized in optical materials and sensors (Viswanathan & Bettencourt-Dias, 2006).
Spectroscopic Analysis
The work by Samsonowicz et al. (2007) on the IR, Raman, and NMR spectra of nitrobenzoic acids, including 4-nitrobenzoic acid, is crucial for understanding the molecular structure and vibrational characteristics of these compounds. This research is vital for identifying and characterizing materials in various scientific fields (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-nitrobenzoyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by further functionalization. One common method involves the nitration of 4-benzoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and
特性
IUPAC Name |
4-(3-nitrobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-4-6-10(7-5-9)14(17)18)11-2-1-3-12(8-11)15(19)20/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMQSSMLCBIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5751727.png)
![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE](/img/structure/B5751760.png)


![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)


![ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B5751795.png)
